3-(3,4-Dimethoxyphenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrrolidine ring, and methoxy and ethoxy substituents on the phenyl rings . These functional groups could potentially influence the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring and the pyrrolidine ring in separate steps, followed by the attachment of the phenyl rings with the appropriate methoxy and ethoxy substituents .Molecular Structure Analysis
The molecular structure of the compound would be influenced by the presence of the 1,2,4-oxadiazole and pyrrolidine rings, as well as the methoxy and ethoxy substituents on the phenyl rings .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the 1,2,4-oxadiazole and pyrrolidine rings, as well as the methoxy and ethoxy substituents on the phenyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and boiling point, would be influenced by the presence of the 1,2,4-oxadiazole and pyrrolidine rings, as well as the methoxy and ethoxy substituents on the phenyl rings .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-4-31-18-10-7-16(8-11-18)14-22(28)27-13-5-6-19(27)24-25-23(26-32-24)17-9-12-20(29-2)21(15-17)30-3/h7-12,15,19H,4-6,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQQBMPATFGFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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